molecular formula C10H13FO6 B3040722 [(1R,3r,4r)-3-acetoxy-2-fluoro-7,8-dioxabicyclo[3.2.1]octan-4-yl] acetate CAS No. 23236-00-2

[(1R,3r,4r)-3-acetoxy-2-fluoro-7,8-dioxabicyclo[3.2.1]octan-4-yl] acetate

Cat. No.: B3040722
CAS No.: 23236-00-2
M. Wt: 248.2 g/mol
InChI Key: GGYHLTIJLKAZAG-PGQYJIMISA-N
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Description

[(1R,3r,4r)-3-acetoxy-2-fluoro-7,8-dioxabicyclo[321]octan-4-yl] acetate is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,3r,4r)-3-acetoxy-2-fluoro-7,8-dioxabicyclo[3.2.1]octan-4-yl] acetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the enantioselective construction of the bicyclic scaffold, which can be achieved through various stereoselective reactions . The reaction conditions often include the use of specific catalysts and reagents to ensure the desired stereochemistry is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[(1R,3r,4r)-3-acetoxy-2-fluoro-7,8-dioxabicyclo[3.2.1]octan-4-yl] acetate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions can vary widely depending on the desired transformation, but often include controlled temperatures and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

[(1R,3r,4r)-3-acetoxy-2-fluoro-7,8-dioxabicyclo[3.2.1]octan-4-yl] acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which [(1R,3r,4r)-3-acetoxy-2-fluoro-7,8-dioxabicyclo[3.2.1]octan-4-yl] acetate exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

[(1R,3r,4r)-3-acetoxy-2-fluoro-7,8-dioxabicyclo[3.2.1]octan-4-yl] acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(2R,3R,5R)-3-acetyloxy-4-fluoro-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO6/c1-4(12)15-8-6-3-14-10(17-6)7(11)9(8)16-5(2)13/h6-10H,3H2,1-2H3/t6?,7?,8-,9+,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGYHLTIJLKAZAG-PGQYJIMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2COC(O2)C(C1OC(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H](C([C@@H]2OCC1O2)F)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1R,3r,4r)-3-acetoxy-2-fluoro-7,8-dioxabicyclo[3.2.1]octan-4-yl] acetate
Reactant of Route 2
[(1R,3r,4r)-3-acetoxy-2-fluoro-7,8-dioxabicyclo[3.2.1]octan-4-yl] acetate
Reactant of Route 3
Reactant of Route 3
[(1R,3r,4r)-3-acetoxy-2-fluoro-7,8-dioxabicyclo[3.2.1]octan-4-yl] acetate
Reactant of Route 4
Reactant of Route 4
[(1R,3r,4r)-3-acetoxy-2-fluoro-7,8-dioxabicyclo[3.2.1]octan-4-yl] acetate
Reactant of Route 5
[(1R,3r,4r)-3-acetoxy-2-fluoro-7,8-dioxabicyclo[3.2.1]octan-4-yl] acetate
Reactant of Route 6
[(1R,3r,4r)-3-acetoxy-2-fluoro-7,8-dioxabicyclo[3.2.1]octan-4-yl] acetate

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